![molecular formula C13H17N3O2 B7567104 5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)
5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol, commonly known as IMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMMP is a phenolic compound that belongs to the class of imidazole derivatives. It is known for its ability to act as an antioxidant and has been studied for its potential use in treating various diseases.
Mechanism of Action
IMMP acts as an antioxidant by scavenging free radicals and reactive oxygen species. It also inhibits the activity of various enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. Additionally, IMMP has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways, which play a crucial role in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
IMMP has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using IMMP in lab experiments is its ability to act as an antioxidant and anti-inflammatory agent, which can help in the prevention and treatment of various diseases. However, one of the limitations of using IMMP is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of IMMP, including the investigation of its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its dosage and administration. Additionally, the development of novel IMMP derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Synthesis Methods
IMMP can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with formaldehyde, followed by the addition of imidazole and reduction with sodium borohydride. This process results in the formation of the final product, IMMP.
Scientific Research Applications
IMMP has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular diseases. It has been found to exhibit antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
properties
IUPAC Name |
5-[(2-imidazol-1-ylethylamino)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-13-3-2-11(8-12(13)17)9-14-4-6-16-7-5-15-10-16/h2-3,5,7-8,10,14,17H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHEZISVGVFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

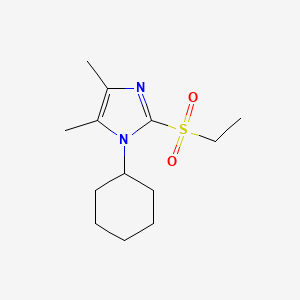
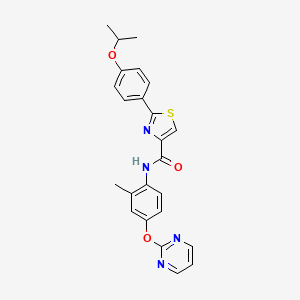
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-cyano-2-methylpropanamide](/img/structure/B7567049.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
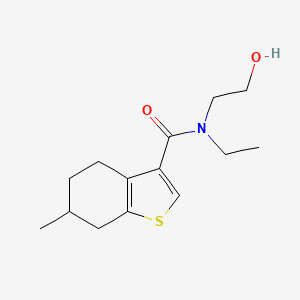
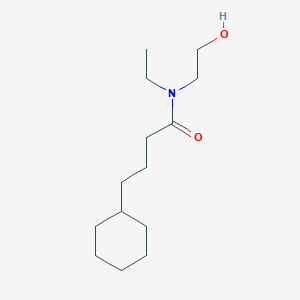
![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)
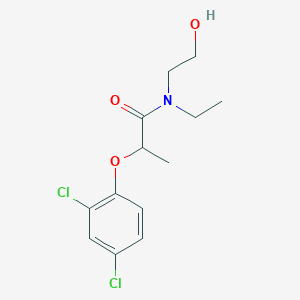
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

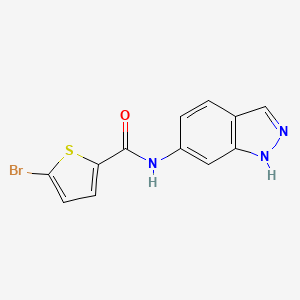
![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)